An In-depth Technical Guide to the Physicochemical Properties of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Issued: December 2025
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological functions, including antimicrobial and anticancer activities.[1][2][3][4][5] Due to a scarcity of direct experimental data for this specific analogue, this document synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazoles to provide informed predictions of its characteristics.[6] This guide also details established experimental protocols for the synthesis of the title compound and the determination of its key physicochemical properties. The content herein is intended to serve as a foundational resource to facilitate future research and development efforts.
Core Physicochemical Properties
The physicochemical profile of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. These properties are largely governed by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar isobutyl side chain. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for hydrogen bonding, influencing its solubility and interaction with biological targets.[7] Conversely, the isobutyl group contributes to the molecule's lipophilicity.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine, alongside experimentally determined or computed data for its structural analogs. The values for the isobutyl derivative are estimations based on observed trends within the homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles. It is anticipated that the branched isobutyl chain will lead to a lower melting point compared to its linear butyl counterpart due to less efficient crystal packing. The increasing alkyl chain length generally correlates with decreased aqueous solubility and an increased partition coefficient (LogP).[6]
| Property | 5-Methyl-1,3,4-thiadiazol-2-amine | 5-Ethyl-1,3,4-thiadiazol-2-amine | 5-Isopropyl-1,3,4-thiadiazol-2-amine | 5-Butyl-1,3,4-thiadiazol-2-amine | 5-Isobutyl-1,3,4-thiadiazol-2-amine (Predicted) | 5-Pentyl-1,3,4-thiadiazol-2-amine (Predicted)[6] |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S | C₅H₉N₃S | C₆H₁₁N₃S | C₆H₁₁N₃S | C₇H₁₃N₃S |
| Molecular Weight ( g/mol ) | 115.15 | 129.18 | 143.21 | 157.24 | 157.24 | 171.27 |
| Melting Point (°C) | 235-237 | 190-192 | 181-182[8] | 165-167 | ~155-160 | ~145-150 |
| pKa (Predicted) | ~5.5 | ~5.6 | ~5.7 | ~5.7 | ~5.7 | ~5.8 |
| LogP (Predicted) | 0.1 | 0.6 | 1.2 | 1.7 | 1.6 | 2.1 |
| Aqueous Solubility (Predicted) | Moderately Soluble | Sparingly Soluble | Sparingly Soluble | Poorly Soluble | Poorly Soluble | Very Poorly Soluble |
Note: The predicted values are extrapolated from the properties of analogs and general chemical principles. Experimental verification is required for precise values.
Synthesis and Experimental Protocols
This section details the methodologies for the synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine and the determination of its key physicochemical parameters.
Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a carboxylic acid, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9][10]
Materials:
-
3-Methylbutanoic acid (isovaleric acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Chlorobenzene (or another suitable solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide and a stoichiometric amount of 3-methylbutanoic acid in a suitable solvent like chlorobenzene.
-
Slowly add phosphorus oxychloride (2-4 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Isobutyl-1,3,4-thiadiazol-2-ylamine.
-
Dry the purified crystals under vacuum. The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.[8][11]
Determination of Physicochemical Properties: Experimental Protocols
The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution of the compound as a titrant is added.
Protocol:
-
Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.
-
Record the pH value after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point of the titration.
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water.
Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of the compound and dissolve it in one of the phases (e.g., the aqueous phase buffered to a pH where the compound is in its neutral form, typically pH 7.4).
-
Add an equal volume of the other pre-saturated solvent to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Aqueous solubility can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Filter the supernatant to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Potential Biological Activities and Signaling Pathways
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore associated with a broad spectrum of biological activities.[12] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][13][14] The biological activity is often modulated by the nature of the substituent at the 5-position of the thiadiazole ring.[13]
Anticancer Activity
Numerous studies have documented the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.[15][16][17][18][19][20] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a critical component of the MAPK/ERK signaling cascade that regulates cell growth and division.[21] Inhibition of this pathway can lead to cell cycle arrest, typically in the G0/G1 phase, and prevent cancer cells from progressing into the S phase of DNA synthesis.[21] Furthermore, some 1,3,4-thiadiazole compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[22]
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][2][4][5][23][24][25] These compounds have shown activity against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action is thought to be related to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity imparted by the alkyl substituent at the 5-position can enhance the compound's ability to penetrate microbial cell membranes.[2]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which 5-Isobutyl-1,3,4-thiadiazol-2-ylamine could exert its anticancer effects by inhibiting the MAPK/ERK signaling pathway, a common target for this class of compounds.[16][21]
Conclusion
5-Isobutyl-1,3,4-thiadiazol-2-ylamine is a molecule of significant interest within the broader class of biologically active thiadiazole derivatives. While direct experimental data on its physicochemical properties are limited, this guide provides a robust set of predicted values based on the analysis of its structural analogs. The detailed protocols for its synthesis and the determination of key physicochemical parameters offer a practical framework for researchers to further investigate this compound. The established anticancer and antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold provides a strong rationale for the continued exploration of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine as a potential therapeutic agent. Further experimental validation of the properties and biological activities outlined in this guide is essential for advancing its development.
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